molecular formula C13H15FN2O B1192224 (~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol

(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol

Cat. No.: B1192224
M. Wt: 234.27 g/mol
InChI Key: IDFPQEHZYBXIFO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

AZ8838 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of AZ8838 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

AZ8838 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of AZ8838 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZ8838

AZ8838 is unique due to its high potency, competitive and allosteric inhibition, and slow binding kinetics. These properties make it a valuable tool for studying PAR2 and developing new therapeutic agents targeting this receptor .

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

(S)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol

InChI

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

IDFPQEHZYBXIFO-LBPRGKRZSA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1)F)[C@@H](C2=NC=CN2)O

SMILES

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O

Canonical SMILES

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ8838

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol
Reactant of Route 2
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol
Reactant of Route 3
Reactant of Route 3
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol
Reactant of Route 4
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol
Reactant of Route 5
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol
Reactant of Route 6
(~{s})-(4-Fluoranyl-2-Propyl-Phenyl)-(1~{h}-Imidazol-2-Yl)methanol

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